1-Aminoisoquinoline

Nitric Oxide Synthase Inflammation Enzyme Inhibition

1-Aminoisoquinoline (1-AIQ) is an aromatic heterocyclic amine with a distinct pKa of ~6.7—4–5 log units lower than benzamidine—enabling superior membrane permeability and oral bioavailability. This scaffold serves as a versatile P1 ligand for orally bioavailable factor Xa inhibitors (Ki 0.33 nM) and selective B-RafV600E inhibitors (IC50 13 nM) with in vivo efficacy. It also enables dual-state emissive OLED materials with solid-state quantum yields up to 98.1% and antimicrobial leads active against B. subtilis (IC50 0.10 µM). ≥98% purity; bulk B2B orders available.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 1532-84-9
Cat. No. B073089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoisoquinoline
CAS1532-84-9
Synonyms1-aminoisoquinoline
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2N
InChIInChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11)
InChIKeyOSILBMSORKFRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoisoquinoline (CAS 1532-84-9): Core Heterocyclic Scaffold for Kinase Inhibitor and Bioisostere Applications


1-Aminoisoquinoline (1-AIQ, CAS 1532-84-9) is an aromatic heterocyclic amine consisting of an isoquinoline ring with an exocyclic primary amino group at the 1-position [1]. It functions as a moderately basic amidine isostere with a pKa of approximately 6.7, which differentiates it from more basic benzamidine counterparts (pKa ~11–12) [2]. The compound serves as a versatile building block in medicinal chemistry, particularly as a P1 ligand in serine protease inhibitors and as a core scaffold in kinase inhibitor programs targeting mutant B-Raf and ROCK-I [3]. Key physicochemical properties include a melting point of 122–124 °C and a calculated cLogP of 1.82 [4].

Why Generic Isoquinoline or Amino-Heterocycle Substitution Fails for 1-Aminoisoquinoline-Dependent Projects


Generic substitution of 1-aminoisoquinoline with closely related analogs such as 2-aminoquinoline, 4-aminoquinazoline, or unsubstituted isoquinoline is not pharmacologically or synthetically neutral. The 1-aminoisoquinoline scaffold confers a distinct pKa (~6.7) that is approximately 4–5 log units lower than benzamidine, enabling enhanced membrane permeability and oral bioavailability that are absent in more basic analogs [1]. In direct comparative studies, aminoquinazolines are weaker bases than 1-aminoisoquinolines, altering protonation states at physiological pH and compromising target engagement in amidine-binding pockets [2]. Furthermore, regioisomeric 2-aminoquinolines exhibit divergent antimicrobial potency profiles and synthetic accessibility compared to 1-aminoisoquinoline derivatives, demonstrating that positional isomerism critically impacts both biological activity and synthetic route feasibility [3].

Quantitative Differentiation Evidence: 1-Aminoisoquinoline vs. Key Comparators


Nitric Oxide Synthase (NOS) Inhibitory Activity: 1-Aminoisoquinoline vs. Structural Analogs

1-Aminoisoquinoline directly inhibits nitric oxide synthase (NOS) with an IC50 of 1.4 µM [1]. While direct comparator data for the unsubstituted core against other heterocycles in the same NOS assay are limited, this potency establishes the scaffold's intrinsic activity and provides a quantitative benchmark for evaluating substitution effects in NOS-targeted analog series. The value is reported in the Probes & Drugs database, derived from Enamine Bioactive Compounds screening data.

Nitric Oxide Synthase Inflammation Enzyme Inhibition

Basicity (pKa) and Membrane Permeability: 1-Aminoisoquinoline vs. Benzamidine in Serine Protease Inhibitor Scaffolds

Replacement of the highly basic benzamidine moiety (pKa ~11–12) of the thrombin inhibitor NAPAP with the moderately basic 1-aminoisoquinoline moiety (pKa ~6.7) resulted in thrombin inhibitors with improved selectivity toward trypsin and enhanced Caco-2 cell permeability [1]. At physiological pH (7.4), only approximately 13% of 1-aminoisoquinoline exists in the protonated form, compared to near-complete protonation of benzamidine, which reduces passive membrane diffusion [2].

Thrombin Inhibition Oral Bioavailability Caco-2 Permeability

Basicity Ranking: 1-Aminoisoquinoline vs. 4-Aminoquinazoline and 2,4-Diaminoquinazoline

A systematic acid-base interaction study demonstrated that aminoquinazolines are weaker bases in comparison to their isoquinoline counterparts [1]. The introduction of a second electron-withdrawing nitrogen atom into the ring (as in quinazoline) decreases the basicity of the compound relative to the isoquinoline moiety. Observed pKa values for aminoquinazolines can be up to 2 units lower on the pKa scale than those of analogous 1-aminoisoquinolines [1].

Acid-Base Equilibria Protonation State Medicinal Chemistry

Antimicrobial Activity of Derivatives: 1-Aminoisoquinoline vs. 2-Aminoquinoline Scaffolds

In a comparative study of synthesized derivatives, 1-aminoisoquinoline derivatives exhibited antimicrobial activity against B. subtilis with an IC50 of 0.10 ± 0.02 µM and against E. coli with an IC50 of 0.13 ± 0.01 µM for the most active compound (3h) [1]. While the study also evaluated 2-aminoquinoline derivatives, the 1-aminoisoquinoline series produced compounds with distinct potency and selectivity profiles, demonstrating that the 1-aminoisoquinoline scaffold is not directly interchangeable with the 2-aminoquinoline scaffold for antimicrobial applications.

Antimicrobial B. subtilis E. coli

Fluorescence Quantum Yield and Dual-State Emission: 1-Aminoisoquinoline Derivatives vs. Traditional Isoquinoline Fluorophores

Multisubstituted 1-aminoisoquinoline derivatives exhibit dual-state emissions with strong blue fluorescence in solution (~458 nm) and solid-state blue fluorescence at 444–468 nm with high fluorescence quantum yields ranging from 40.3% to 98.1% [1]. This contrasts with most traditional isoquinoline derivatives, which typically emit fluorescence only in solution and exhibit aggregation-caused quenching in the solid state [1].

Solid-State Fluorescence Optoelectronic Materials Aggregation-Induced Emission

Kinase Selectivity and Pharmacokinetic Improvement: Aminoiosquinoline Core vs. Benzamide Core in B-Raf Inhibitors

Replacement of the benzamide moiety with an aminoisoquinoline core in a series of B-Raf inhibitors significantly improved kinase selectivity and imparted favorable pharmacokinetic properties, leading to the identification of a potent antitumor agent (compound 1) with an IC50 of 13 nM against B-RafV600E [1]. The aminoisoquinoline-containing compound demonstrated robust in vivo efficacy in a mouse xenograft model driven by B-RafV600E with no effect on body weight, a profile not achieved with the corresponding benzamide series [1].

B-Raf Kinase Selectivity Cancer Therapeutics

High-Value Application Scenarios for 1-Aminoisoquinoline (1532-84-9)


Oral Serine Protease Inhibitor Development (Factor Xa and Thrombin)

Leverage 1-aminoisoquinoline as a P1 ligand in orally bioavailable anticoagulants. The scaffold's pKa (~6.7) reduces the protonated fraction at intestinal pH to approximately 13%, compared to >99% for benzamidine, thereby enhancing Caco-2 monolayer permeability and oral absorption [1]. SQ311, a factor Xa inhibitor incorporating 1-aminoisoquinoline as the P1 ligand, achieves a Ki of 0.33 nM and demonstrates oral bioavailability in preclinical models, validating the scaffold for development of next-generation direct oral anticoagulants [2].

Mutant B-Raf Kinase Inhibitor Lead Optimization

Employ 1-aminoisoquinoline as a core replacement for benzamide in B-RafV600E inhibitor programs. Direct comparative studies demonstrate that the aminoisoquinoline core imparts significantly improved kinase selectivity and favorable pharmacokinetic properties relative to benzamide-based inhibitors, enabling identification of orally bioavailable leads with 13 nM IC50 against mutant B-Raf and robust in vivo xenograft efficacy without body weight loss [1]. This scaffold is particularly valuable for melanoma and other BRAF-driven oncology indications.

Solid-State Fluorescent Materials and OLED Emitters

Functionalize 1-aminoisoquinoline to access dual-state emissive materials with solid-state quantum yields ranging from 40.3% to 98.1% [1]. These derivatives overcome the aggregation-caused quenching limitation of traditional isoquinoline fluorophores, emitting strong blue fluorescence at 444–468 nm in the crystalline state [1]. Applications include OLED emitting layers, solid-state sensors, and fluorescent probes requiring efficient solid-state luminescence.

Antimicrobial Lead Generation and SAR Studies

Utilize 1-aminoisoquinoline as a scaffold for antimicrobial drug discovery against Gram-positive and Gram-negative pathogens. Optimized 1-aminoisoquinoline derivatives achieve IC50 values of 0.10 µM against B. subtilis and 0.13 µM against E. coli, providing a quantitative baseline for structure-activity relationship expansion [1]. The scaffold's distinct potency profile relative to 2-aminoquinoline analogs justifies its selection for focused antimicrobial lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.